molecular formula C19H18N6 B13132248 4-(3-(Piperazin-1-yl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)benzonitrile

4-(3-(Piperazin-1-yl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)benzonitrile

Cat. No.: B13132248
M. Wt: 330.4 g/mol
InChI Key: PCTYPMQCAYSHHW-UHFFFAOYSA-N
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Description

4-(3-(Piperazin-1-yl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)benzonitrile is a complex organic compound that features a combination of piperazine, pyridine, pyrazole, and benzonitrile moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Piperazin-1-yl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)benzonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.

    Formation of the benzonitrile group: This might involve a cyanation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or pyrazole rings.

    Reduction: Reduction reactions might target the nitrile group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicine, such compounds could be explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(Piperazin-1-yl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)benzamide
  • 4-(3-(Piperazin-1-yl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)benzoic acid

Uniqueness

The uniqueness of 4-(3-(Piperazin-1-yl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)benzonitrile lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H18N6

Molecular Weight

330.4 g/mol

IUPAC Name

4-(3-piperazin-1-yl-4-pyridin-4-yl-1H-pyrazol-5-yl)benzonitrile

InChI

InChI=1S/C19H18N6/c20-13-14-1-3-16(4-2-14)18-17(15-5-7-21-8-6-15)19(24-23-18)25-11-9-22-10-12-25/h1-8,22H,9-12H2,(H,23,24)

InChI Key

PCTYPMQCAYSHHW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NNC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)C#N

Origin of Product

United States

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